A Technical Guide to (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS 864759-64-8): Properties, Synthesis, and Applications in Modern Organic Chemistry
A Technical Guide to (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS 864759-64-8): Properties, Synthesis, and Applications in Modern Organic Chemistry
Executive Summary: (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid is a highly functionalized arylboronic acid that serves as a critical building block in modern synthetic and medicinal chemistry. The strategic placement of two fluorine atoms and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to target molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic methodology, details its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and explores its significance in the field of drug discovery. The content is tailored for researchers, chemists, and professionals in the pharmaceutical and materials science industries, offering both theoretical understanding and practical, field-proven protocols.
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids
Organoboron compounds, particularly arylboronic acids, have become indispensable tools in organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon (C-C) bonds with exceptional efficiency and functional group tolerance.[2] Within this class of reagents, fluorinated arylboronic acids have garnered significant attention, especially in the context of drug discovery and materials science.
The incorporation of fluorine and fluorinated alkyl groups (like trifluoromethyl, -CF₃) into organic molecules can profoundly and predictably alter their physicochemical properties. These alterations include:
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Metabolic Stability: The high strength of the C-F bond often blocks sites of metabolic oxidation, increasing the in vivo half-life of a drug candidate.
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Lipophilicity: A trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and target engagement.
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Binding Affinity: The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and create unique, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.
(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid, CAS 864759-64-8, is a premier example of a building block designed to leverage these benefits. Its trifunctionalized aromatic core—bearing two ortho/meta fluorine atoms and a meta trifluoromethyl group relative to the boronic acid moiety—creates a highly electron-deficient aromatic system. This makes it an invaluable reagent for synthesizing complex, polyfluorinated biaryl structures that are central to the development of novel pharmaceuticals, agrochemicals, and advanced materials.[3]
Physicochemical Properties
The structural and electronic properties of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid are summarized below. These characteristics are fundamental to understanding its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 864759-64-8 | [4] |
| Molecular Formula | C₇H₄BF₅O₂ | [4] |
| Molecular Weight | 225.91 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [3] |
| Polar Surface Area (PSA) | 40.46 Ų | [4] |
| LogP | 0.66340 | [4] |
| Storage Condition | Room temperature, keep in dry area | [4][5] |
Synthesis and Manufacturing
The synthesis of polysubstituted arylboronic acids typically proceeds from a corresponding aryl halide. A common and robust method involves low-temperature lithium-halogen exchange followed by quenching with a borate ester and subsequent acidic hydrolysis. This approach provides a reliable pathway to the desired boronic acid with good yield and purity.
Representative Synthetic Protocol
This protocol describes a plausible synthesis route starting from 1-bromo-2,3-difluoro-5-(trifluoromethyl)benzene.
Causality Behind the Method:
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Low Temperature (-78 °C): The use of cryogenic temperatures is critical during the lithium-halogen exchange. It prevents side reactions, such as the deprotonation of the aromatic ring by the highly basic n-butyllithium, and minimizes the decomposition of the reactive aryllithium intermediate.
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Borate Ester Quench: Trialkyl borates (e.g., trimethyl or triisopropyl borate) serve as the boron source. The electrophilic boron atom is readily attacked by the nucleophilic aryllithium species.
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Acidic Workup: The initial product of the reaction is a boronate ester. Hydrolysis under acidic conditions (e.g., with HCl) is required to cleave the alkoxy groups and yield the final boronic acid.
Step-by-Step Methodology:
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Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.
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Precursor Addition: 1-bromo-2,3-difluoro-5-(trifluoromethyl)benzene (1.0 equivalent) is dissolved in anhydrous THF and added to the flask.
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Lithiation: n-Butyllithium (1.05 equivalents, typically ~2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred at -78 °C for 1 hour.
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Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.
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Quench and Hydrolysis: The reaction is cooled to 0 °C and quenched by the slow addition of 2 M hydrochloric acid. The mixture is stirred vigorously for 1-2 hours until the boronate ester is fully hydrolyzed.
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Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude solid is purified by recrystallization or silica gel chromatography to afford (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid as a white solid.
Caption: Synthetic route to the target boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[2]
The Catalytic Cycle
The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (Ar¹-X), forming a Pd(II) complex. This is typically the rate-limiting step.
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Transmetalation: A base activates the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species. This species then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
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Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
